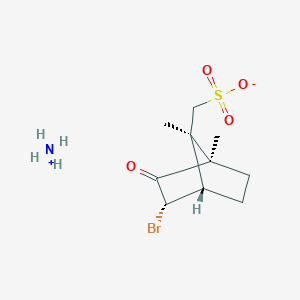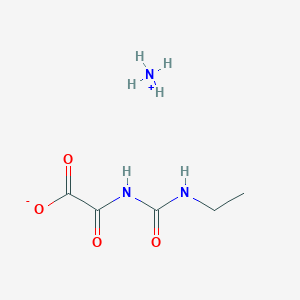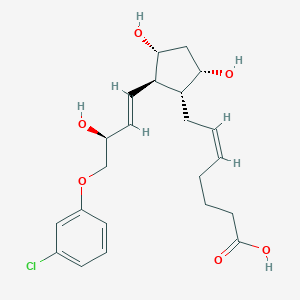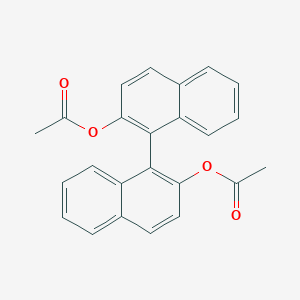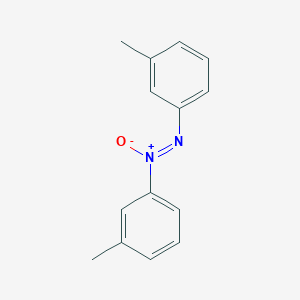
3,3'-ジメチルアゾキシベンゼン
概要
説明
Diazene, bis(3-methylphenyl)-, 1-oxide is a chemical compound with the molecular formula C14H14N2O. It is also known by its CAS number 19618-06-5 . This compound is characterized by the presence of a diazene group (N=N) bonded to two 3-methylphenyl groups and an oxide group. It is a member of the diazene family, which is known for its diverse applications in various fields of chemistry and industry.
科学的研究の応用
Diazene, bis(3-methylphenyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
3,3’-Dimethylazoxybenzene, also known as 3,3’'-AZOXYTOLUENE or Diazene, bis(3-methylphenyl)-, 1-oxide, is a methylating agent . Its primary targets are amines, particularly electron-poor amines such as aromatic amines . Amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
The compound interacts with its targets (amines) through a methylation process . The reactivity of this methylating agent is determined by the electron-donating ability of the methyl group . When 3,3’-Dimethylazoxybenzene reacts with electron-poor amines, it forms alkyltriflates .
生化学分析
Biochemical Properties
3,3’-Dimethylazoxybenzene is a methylating agent that reacts with an amine to form a triflate . The reactivity of this methylating agent is determined by the electron-donating ability of the methyl group . It interacts with electron-poor amines such as aromatic amines to form alkyltriflates .
Molecular Mechanism
The molecular mechanism of 3,3’-Dimethylazoxybenzene involves its role as a methylating agent. It reacts with an amine to form a triflate, a process determined by the electron-donating ability of the methyl group
準備方法
The synthesis of Diazene, bis(3-methylphenyl)-, 1-oxide typically involves the reaction of 3-methylphenylamine with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with another equivalent of 3-methylphenylamine in the presence of an oxidizing agent to yield the desired compound. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an appropriate solvent to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Diazene, bis(3-methylphenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
類似化合物との比較
Diazene, bis(3-methylphenyl)-, 1-oxide can be compared with other similar compounds such as:
Diazene, bis(4-methylphenyl)-, 1-oxide: Similar structure but with the methyl groups in the para position.
Diazene, bis(2-methylphenyl)-, 1-oxide: Similar structure but with the methyl groups in the ortho position.
Diazene, bis(phenyl)-, 1-oxide: Lacks the methyl substituents on the aromatic rings.
The uniqueness of Diazene, bis(3-methylphenyl)-, 1-oxide lies in the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules .
特性
IUPAC Name |
(3-methylphenyl)-(3-methylphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-3-7-13(9-11)15-16(17)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIMXNSZRVIRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=[N+](C2=CC=CC(=C2)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393911 | |
| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19618-06-5 | |
| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


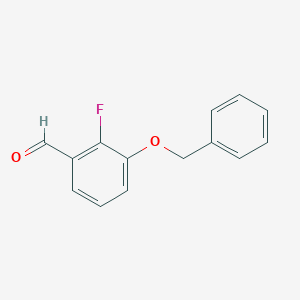
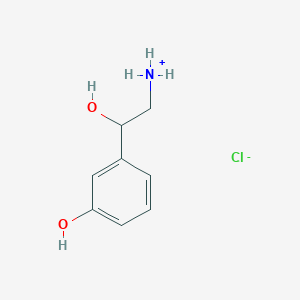

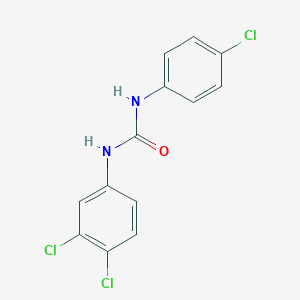
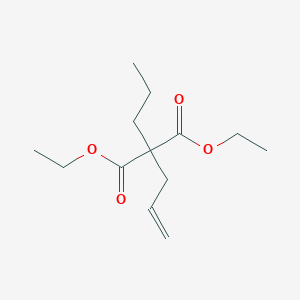
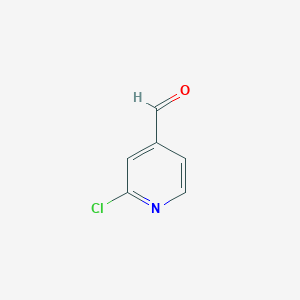
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
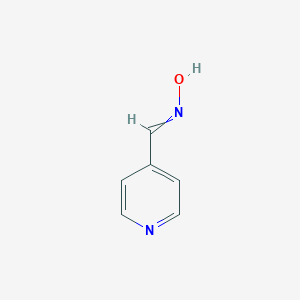
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

